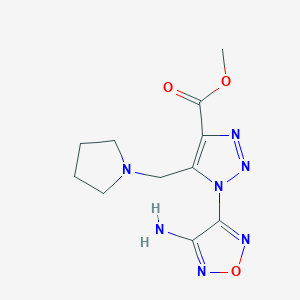
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a four-membered azetidine ring
Méthodes De Préparation
The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the formation of the azetidine ring followed by functionalization. The preparation methods often include:
Synthetic Routes: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride.
Reaction Conditions: The cyclization reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions: Typical reagents include halogenating agents, bases, and acids. Reaction conditions often involve specific temperatures and solvents to optimize yields.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can be compared with other azetidine derivatives:
Similar Compounds: Examples include 1-(3-chloromethyl)azetidin-1-yl derivatives and 1-(3-hydroxymethyl)azetidin-1-yl derivatives.
Uniqueness: The presence of fluorine atoms in this compound enhances its stability and reactivity, making it unique compared to other azetidine derivatives.
Propriétés
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-5-9-6-15(7-9)12(16)8-17-11-3-1-10(14)2-4-11/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCKVWTNGBMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2653655.png)


![ETHYL 1-[(3-CHLOROPHENYL)METHYL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B2653663.png)

![4-benzyl-N-[(2-fluorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2653665.png)




![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2653670.png)

![N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2653676.png)
